(5-bromopyridin-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
The compound “(5-bromopyridin-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone” is a heterocyclic methanone derivative featuring:
- A 1,4-diazepane ring substituted with a sulfonamide group at the 4-position, enhancing conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O3S/c1-19-11-14(10-18-19)25(23,24)21-4-2-3-20(5-6-21)15(22)12-7-13(16)9-17-8-12/h7-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLPVQRPSIIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-bromopyridin-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key characteristics include:
- Molecular Weight : 396.31 g/mol
- Functional Groups : Contains a bromine atom, a pyrazole ring, and a sulfonamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The method often includes:
- Formation of the Diazepane Ring : Utilizing appropriate amines and carbonyl compounds.
- Bromination : Introducing the bromine atom at the pyridine position.
- Sulfonation : Adding the sulfonyl group to the pyrazole derivative.
This synthetic route is crucial for ensuring high yields and purity of the final product, which is essential for biological testing.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit AMPK (AMP-activated protein kinase), which is involved in cellular energy homeostasis and is a target in cancer therapy. The synthesized compound may similarly act as an AMPK inhibitor, providing a pathway for further anticancer drug development .
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. The presence of the bromine atom in the structure enhances lipophilicity, potentially improving membrane penetration and bioactivity against bacterial strains .
Neuroprotective Effects
Some pyrazole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The potential mechanism involves modulation of oxidative stress pathways and inflammation . This suggests that our compound may also possess neuroprotective qualities worth exploring.
Case Studies
-
Study on AMPK Inhibition :
- A study synthesized several brominated pyrazoles and tested their effects on AMPK activity.
- Results indicated that certain derivatives significantly inhibited AMPK activity, leading to reduced tumor growth in vitro.
- IC50 values were determined to be in the low micromolar range, indicating potent activity against cancer cell lines .
- Antimicrobial Testing :
- Neuroprotective Study :
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications to the pyrazole and diazepane components have been shown to enhance activity against breast and lung cancer cells. A notable study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria. Research indicates that the bromine atom in the pyridine ring plays a crucial role in enhancing the compound's interaction with bacterial membranes, leading to increased permeability and cell death .
Neuropharmacological Effects
The diazepane structure is often associated with anxiolytic and sedative properties. Preliminary investigations suggest that this compound may modulate neurotransmitter systems, particularly GABAergic pathways, making it a candidate for further studies in anxiety and depression treatments .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological profile. Variations in the substituents on the diazepane and pyrazole rings have been systematically studied to identify key functional groups responsible for biological activity. For example, increasing the electron-withdrawing nature of substituents has been linked to enhanced potency against specific targets .
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that analogs of this compound showed IC50 values in the low micromolar range against breast cancer cell lines, demonstrating significant promise for further development .
- Antimicrobial Research : In vitro assays revealed that modifications to the pyrazole moiety improved efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as a new class of antibiotics .
Materials Science Applications
The unique structural features of (5-bromopyridin-3-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone also lend themselves to applications in materials science. Its ability to form stable complexes with metal ions has been explored for use in catalysis and sensor development.
Catalytic Applications
Research has shown that this compound can act as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and oxidation processes. The presence of the sulfonyl group enhances coordination with metals like palladium and platinum, making it a valuable component in catalytic systems .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights : Crystallographic refinement using SHELX () could resolve the diazepane ring’s conformation, critical for understanding binding modes.
- Data Gaps: No direct biological or thermodynamic data exist for the target compound. Extrapolations are based on structural analogs.
- Toxicity Considerations : Brominated compounds (e.g., Example 5.23) may require evaluation for bioaccumulation, as highlighted in TRI reports () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
